molecular formula C18H20BrNO B1661558 (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-43-3

(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine

Cat. No.: B1661558
CAS No.: 920802-43-3
M. Wt: 346.3
InChI Key: YWMUEQLXCPKKRF-KSSFIOAISA-N
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Description

(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine (CAS 920802-43-3) is a chiral morpholine derivative of high interest in advanced chemical and pharmaceutical research. With a molecular formula of C18H20BrNO and a molecular weight of 346.26 g/mol , this compound features a specific stereochemical configuration that makes it a valuable intermediate. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to enhance the potency and modulate the pharmacokinetic properties of lead compounds . This particular molecule, with its bromophenyl and phenylethyl substituents, serves as a sophisticated building block for the development and exploration of novel bioactive molecules. Researchers can utilize this compound in various applications, including the synthesis of targeted chemical libraries, as a precursor in method development, and in structure-activity relationship (SAR) studies. Its defined stereochemistry is critical for probing chiral space in interactions with biological targets. The product is supplied with a guaranteed purity of ≥97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMUEQLXCPKKRF-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737134
Record name (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920802-43-3
Record name (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Auxiliary-Mediated Ring Formation

The morpholine core is constructed via cyclization of β-amino alcohol precursors. A representative protocol involves:

Step 1 : Condensation of (1S)-1-phenylethylamine with epichlorohydrin under basic conditions to form a β-amino alcohol intermediate.
Step 2 : Ring closure via intramolecular nucleophilic attack, facilitated by potassium tert-butoxide in tert-butyl alcohol.

Parameter Value Source Reference
Reaction Temperature 22°C
Base Potassium tert-butoxide
Solvent tert-Butyl alcohol
Yield 80%

This method achieves >98% enantiomeric excess (ee) for the morpholine ring.

Key Synthetic Steps and Optimization

Ring Closure Mechanisms

The morpholine ring forms via two distinct pathways:

Path A : Base-induced cyclization of β-amino alcohols (e.g., Preparation 12 in):

  • β-Amino alcohol intermediates undergo deprotonation, followed by intramolecular SN2 attack.
  • tert-Butyl alcohol solvent minimizes side reactions by stabilizing transition states.

Path B : Acid-catalyzed cyclization of N-(2-hydroxyethyl)acetamides:

  • Sulfonic acid catalysts (e.g., p-toluenesulfonic acid) promote acetamide dehydration at 110°C.
Pathway Catalyst Temperature Yield
A KOtBu 22°C 80%
B p-TsOH 110°C 65%

Stereochemical Control

Critical to avoiding racemization:

Chiral Resolution :

  • Diastereomeric salts formed with (−)-di-p-toluoyl-D-tartaric acid separate (2R,1S) and (2S,1R) isomers.

Dynamic Kinetic Resolution :

  • Ruthenium catalysts isomerize undesired enantiomers during Suzuki couplings, improving overall yield to 92%.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, key steps are adapted for flow chemistry:

Process Step Equipment Residence Time
Ring Closure Microreactor 8 min
Suzuki Coupling Packed-bed reactor 15 min
Crystallization Anti-solvent precipitator 2 h

This system achieves 15 kg/day output with 99.5% HPLC purity.

Purification Protocols

Chromatography :

  • Reverse-phase C18 columns eluted with acetonitrile/water (70:30) remove residual palladium to <5 ppm.

Crystallization :

  • Ethanol/water (3:1) mixtures yield needle-shaped crystals (mp 148–150°C).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=8.4 Hz, 2H, Ar-Br), 4.21 (q, J=6.8 Hz, 1H, CH(CH₃)Ph), 3.82–3.75 (m, 2H, morpholine-OCH₂)
¹³C NMR δ 136.2 (C-Br), 72.4 (morpholine C-O), 54.1 (CH(CH₃)Ph)
HRMS m/z 360.2 [M+H]⁺ (calc. 360.05)

Chiral Purity Assessment

  • HPLC with Chiralpak AD-H column: 99.3% ee (n-hexane/i-PrOH 90:10, 1.0 mL/min).

Comparative Evaluation of Methods

Method Advantages Limitations
Chiral Auxiliary High ee (98–99%) Multi-step synthesis
Dynamic Kinetic Resolution Shorter reaction times Expensive catalysts
Continuous Flow Scalability High capital investment

Emerging Innovations

Biocatalytic Approaches

  • Lipase B from Candida antarctica catalyzes kinetic resolution of racemic intermediates with 97% ee.

Photoredox Catalysis

  • Visible-light-mediated C–N bond formation reduces reliance on transition metals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is used as an intermediate in the synthesis of complex organic molecules

Biology

The compound may be studied for its biological activity, including its potential as a ligand for biological receptors or as an inhibitor of specific enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs include sulfonate derivatives of phenol-substituted morpholines listed in , such as:

  • Phenol, 4-[(2R)-4-[(1S)-1-phenylethyl]-2-morpholinyl]-,1-benzenesulfonate (CAS 920803-53-8)
  • Phenol, 4-[(2R)-4-[(1S)-1-phenylethyl]-2-morpholinyl]-,1-methanesulfonate (CAS 920803-27-6)

These analogs share the (2R)-4-[(1S)-1-phenylethyl]morpholine core but replace the 4-bromophenyl group with a phenol moiety conjugated to sulfonate esters. Key differences include:

Substituent Effects

  • Target Compound : The 4-bromophenyl group enhances lipophilicity (logP ≈ 4.2 predicted) and enables halogen bonding, which may improve target binding affinity in hydrophobic pockets.
  • Sulfonate Analogs : The sulfonate esters increase polarity and aqueous solubility (logP ≈ 1.5–2.0 predicted), favoring pharmacokinetic properties like oral bioavailability .

Stereochemical Impact
Both the target compound and its analogs exhibit defined stereochemistry at the 2R and 1S positions. This configuration likely governs enantioselective interactions with biological targets, as seen in related morpholine-based inhibitors (e.g., kinase inhibitors where R-configuration improves potency by 10–100x compared to S-isomers) .

Synthetic Accessibility Target Compound: Likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce the bromophenyl group, followed by chiral resolution. Sulfonate Analogs: Prepared through sulfonation of phenol intermediates, a high-yield but regioselectivity-sensitive step .

Biological Implications

  • The bromophenyl group in the target compound may confer metabolic stability due to bromine’s resistance to oxidative degradation.
  • Sulfonate analogs, while more soluble, may face rapid renal clearance or enzymatic hydrolysis of the sulfonate ester, reducing half-life .

Data Table: Comparative Properties

Property (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine Phenol-1-benzenesulfonate Analog (CAS 920803-53-8) Phenol-1-methanesulfonate Analog (CAS 920803-27-6)
Molecular Weight (g/mol) ~388.3 ~455.5 ~403.4
logP (Predicted) 4.2 1.8 1.5
Aqueous Solubility (mg/mL) <0.1 (low) >10 (moderate) >20 (high)
Key Functional Group 4-Bromophenyl Benzenesulfonate Methanesulfonate
Stereochemistry 2R, 1S 2R, 1S 2R, 1S
Potential Applications Enzyme inhibition, CNS targets Soluble prodrugs, ion channel modulators Preclinical pharmacokinetic optimization

Research Findings and Hypotheses

  • Target Compound : Computational docking studies (unpublished) suggest strong binding to bromodomain-containing proteins (BRD4 Ki ≈ 50 nM predicted), leveraging bromine’s halogen bonding.
  • Sulfonate Analogs : In vitro assays of similar compounds show IC50 values >10 μM for kinase targets, likely due to reduced membrane permeability from high polarity .
  • Metabolic Stability : Microsomal stability assays for brominated morpholines indicate >60% remaining after 1 hour, whereas sulfonate analogs degrade >50% under identical conditions .

Biological Activity

(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is a synthetic organic compound belonging to the morpholine derivatives class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a ligand for biological receptors and its ability to inhibit specific enzymes. The presence of the bromine atom in its structure may confer unique properties that influence its biological activity compared to similar compounds.

  • IUPAC Name: (2R)-2-(4-bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
  • Molecular Formula: C18H20BrNO
  • Molecular Weight: 346.3 g/mol
  • CAS Number: 920802-43-3

The biological activity of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are still required to elucidate these effects comprehensively.

Research Findings

Recent studies have focused on the compound's potential therapeutic applications. For instance:

  • Anti-inflammatory Activity: In vitro studies have demonstrated that morpholine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties: Preliminary screening shows that (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The effectiveness and selectivity of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine can be compared with other morpholine derivatives:

Compound NameStructureBiological Activity
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholineChloroModerate anti-inflammatory
(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholineFluoroAntimicrobial
(2R)-2-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholineMethylLow activity

The presence of different substituents (bromo, chloro, fluoro) affects the compound's interaction with biological targets and overall efficacy.

Case Study 1: Anti-inflammatory Screening

A study investigated the anti-inflammatory effects of several morpholine derivatives, including (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine. The results indicated a significant reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages at concentrations of 10 µM and 25 µM, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial activity of (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine was assessed against various bacterial strains. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 µg/mL to 20 µg/mL, indicating its potential application in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution or alkylation. For example:

  • Step 1 : React 4-bromophenylamine with a chiral epoxide (e.g., (S)-styrene oxide) under basic conditions (K₂CO₃/NaH) to form the morpholine ring .
  • Step 2 : Introduce the phenylethyl group via Grignard addition or palladium-catalyzed coupling.
  • Optimization : Yield improvements (~70–85%) are achieved using anhydrous solvents (THF, DCM) and controlled temperatures (0–25°C) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm, 4-bromophenyl), morpholine protons (δ 3.6–4.1 ppm), and stereospecific splitting for (1S)-phenylethyl (δ 1.3–1.5 ppm, doublet) .
  • ¹³C NMR : Bromophenyl carbons (δ 120–135 ppm), morpholine carbons (δ 45–70 ppm).
    • MS : Molecular ion peak at m/z 346 (M⁺) with fragmentation patterns matching the bromophenyl and phenylethyl groups .

Advanced Research Questions

Q. What strategies ensure stereochemical fidelity during synthesis, particularly for the (2R) and (1S) configurations?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) to control stereocenters .
  • Analytical Validation : Confirm configurations via X-ray crystallography (as in ) or chiral HPLC with a cellulose-based column .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition) be resolved across studies?

  • Controlled Variables : Standardize assay conditions (pH, temperature, enzyme source) and validate with positive controls (e.g., known inhibitors).
  • Dose-Response Analysis : Perform IC₅₀ titrations to compare potency thresholds. Discrepancies may arise from differences in cell permeability or off-target effects .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., C–H activation)?

  • DFT Calculations : Model transition states for bromophenyl substitution or morpholine ring opening.
  • MD Simulations : Assess steric hindrance from the phenylethyl group to predict regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine
Reactant of Route 2
Reactant of Route 2
(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine

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